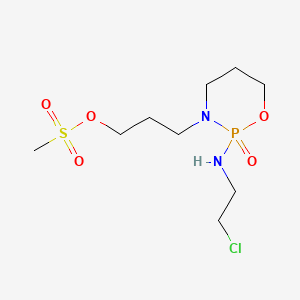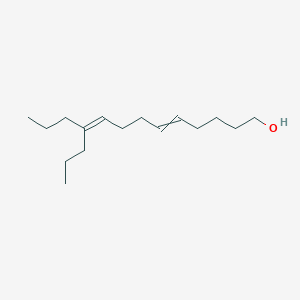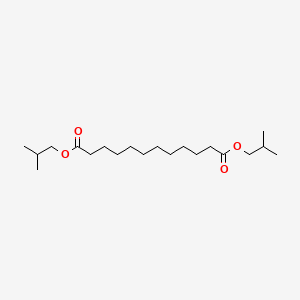
Bis(2-methylpropyl) dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) dodecanedioate: is an organic compound with the molecular formula C20H38O4. It is an ester derived from dodecanedioic acid and 2-methylpropanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylpropyl) dodecanedioate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-methylpropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Oxidation: The ester can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Major Products Formed:
Hydrolysis: Dodecanedioic acid and 2-methylpropanol.
Transesterification: A new ester and an alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Bis(2-methylpropyl) dodecanedioate has several applications in scientific research:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) dodecanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Diisobutyl phthalate: Another ester used as a plasticizer with similar applications in the polymer industry.
Bis(2-ethylhexyl) adipate: Used as a plasticizer and has similar chemical properties.
Bis(2-ethylhexyl) sebacate: Known for its use in lubricants and plasticizers.
Uniqueness: Bis(2-methylpropyl) dodecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its lower volatility and higher chemical stability make it particularly suitable for applications requiring long-lasting performance and resistance to degradation .
Properties
CAS No. |
40775-22-2 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) dodecanedioate |
InChI |
InChI=1S/C20H38O4/c1-17(2)15-23-19(21)13-11-9-7-5-6-8-10-12-14-20(22)24-16-18(3)4/h17-18H,5-16H2,1-4H3 |
InChI Key |
INRVIBVQHISOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCCCCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
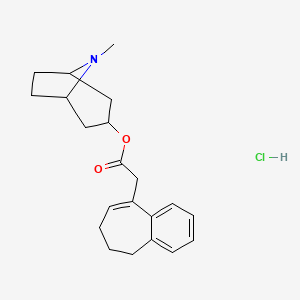
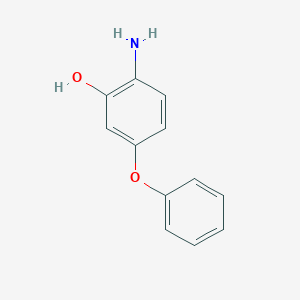
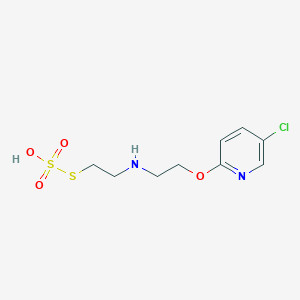
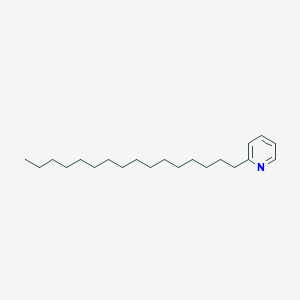
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
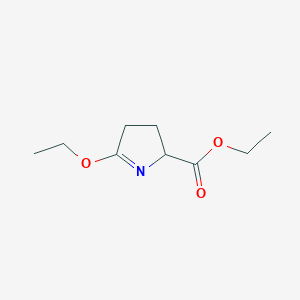
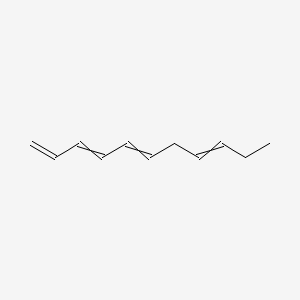
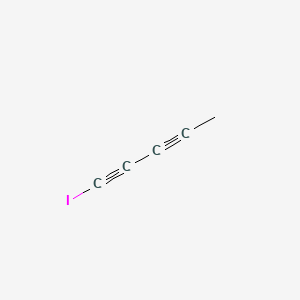
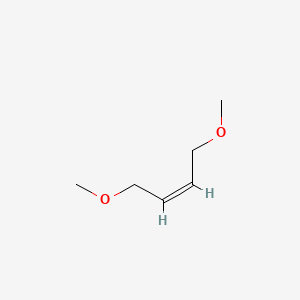
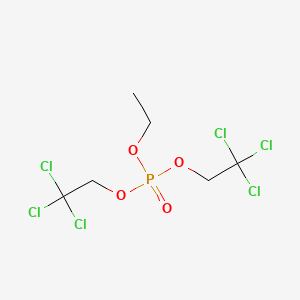
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
